molecular formula C8H11NO3 B12561412 2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- CAS No. 202920-26-1

2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene-

Cat. No.: B12561412
CAS No.: 202920-26-1
M. Wt: 169.18 g/mol
InChI Key: WBHFAHPVSCKONL-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- is a chemical compound with the molecular formula C8H11NO3. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in synthetic organic chemistry and medicinal chemistry. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with acetyl, dimethyl, and methylene groups .

Preparation Methods

The synthesis of 2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- can be achieved through various synthetic routes. One common method involves the reaction of 3-acetyl-2-oxazolidinone with appropriate reagents to introduce the dimethyl and methylene groups. The reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .

Scientific Research Applications

2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Properties

CAS No.

202920-26-1

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-acetyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H11NO3/c1-5-8(3,4)12-7(11)9(5)6(2)10/h1H2,2-4H3

InChI Key

WBHFAHPVSCKONL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=C)C(OC1=O)(C)C

Origin of Product

United States

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